ALDH1A1 Inhibition vs. D2/D3 Selectivity Profile
Spiro[indene-2,3'-piperidin]-1(3H)-one demonstrates a 2.2-fold preference for inhibiting aldehyde dehydrogenase 1A1 (ALDH1A1) over dopamine D2 receptor binding (340 nM vs. 760 nM IC50) and a 2.6-fold preference over D3 (340 nM vs. 880 nM) [1]. This selectivity profile is distinct from many dopamine receptor ligands, which often show nanomolar affinity for D2/D3 and weaker off-target activities. The compound thus serves as a unique chemical probe for dissecting ALDH1A1-mediated pathways with partial dopaminergic engagement [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 340 nM; D2 IC50 = 760 nM; D3 IC50 = 880 nM |
| Comparator Or Baseline | Comparison across three human targets |
| Quantified Difference | ALDH1A1 vs D2: 2.2-fold; ALDH1A1 vs D3: 2.6-fold |
| Conditions | ALDH1A1: full-length recombinant human enzyme, dehydrogenase activity assay; D2: [3H]spiperone displacement from cloned human receptor expressed in CHO cells; D3: similar displacement assay |
Why This Matters
Enables target validation studies where ALDH1A1 inhibition is desired with moderate dopamine receptor activity, avoiding strong dopaminergic side effects common with high-affinity D2/D3 ligands.
- [1] BindingDB affinity data for human dopamine D2, D3 receptors and ALDH1A1 (BDBM50236896). View Source
- [2] Kimble-Hill AC, et al. Identification of novel aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. Bioorg Med Chem Lett. 2020;30(16):127315. View Source
